6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-20-9-3-5-11-13(7-9)22-15(17-11)19-16-18-12-6-4-10(21-2)8-14(12)23-16/h3-8H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSHGAKBJZYRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine can be represented as follows:
This compound features two methoxy groups and two benzothiazole rings, contributing to its unique pharmacological profile. The molecular weight is approximately 268.36 g/mol.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anticancer properties. In vitro studies have shown that 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency against these cell lines .
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. Studies have shown that it modulates the activity of:
- Glycogen Synthase Kinase 3 (GSK-3) : Several derivatives were found to inhibit GSK-3 activity significantly, which is crucial for regulating cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has demonstrated antimicrobial activity against a range of pathogens:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Exhibited antifungal properties in various assays.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Anticancer Effects : A comparative study evaluated the cytotoxic effects of various benzothiazole derivatives, including the target compound. Results indicated a marked decrease in cell viability in treated groups compared to controls .
- Antimicrobial Evaluation : In a recent publication, the antimicrobial properties were assessed using standard disk diffusion methods. The compound showed zones of inhibition comparable to established antibiotics .
Data Summary
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | MDA-MB-231 | ~5 μM |
| SK-Hep-1 | ~4 μM | |
| NUGC-3 | ~6 μM | |
| Antimicrobial | Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of compounds similar to 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, which demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the benzothiazole structure can enhance antimicrobial activity, making it a candidate for further development into therapeutic agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives in neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase and reduce oxidative stress markers positions it as a potential lead for drug development targeting cognitive decline .
Agricultural Applications
Pesticide Development
The structural characteristics of 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine make it suitable for developing new pesticides. Research has shown that compounds with similar structures exhibit herbicidal and fungicidal activities. These findings suggest potential applications in crop protection against various pathogens and pests .
Plant Growth Regulators
Some studies indicate that benzothiazole derivatives can act as plant growth regulators, promoting growth and enhancing stress resistance in plants. This could lead to improved agricultural yields under adverse conditions .
Material Science
Polymer Additives
In material science, the compound's unique chemical properties allow it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .
Sensors and Electronics
The electrical properties of benzothiazole compounds have led to their exploration in sensor technology. The ability to modify electronic properties through structural variations makes them suitable for applications in organic electronics and sensing devices .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Synthesis and Antitumor Activity of Benzothiazole Derivatives" | Medicinal Chemistry | Identified significant cytotoxicity against cancer cell lines; potential for drug development. |
| "Antimicrobial Efficacy of Benzothiazole Compounds" | Microbiology | Demonstrated effectiveness against common bacterial pathogens; supports further research into therapeutic applications. |
| "Impact of Benzothiazole on Plant Growth" | Agricultural Science | Showed enhanced growth rates and stress resistance in treated plants; implications for agricultural use. |
| "Thermal Properties of Benzothiazole-Modified Polymers" | Material Science | Improved thermal stability and mechanical properties observed; potential for industrial applications. |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- Methoxy derivatives like BTC-j show broad-spectrum antimicrobial activity, attributed to DNA gyrase inhibition .
- Naphthyl-substituted analogs exhibit potent antimitotic activity, likely due to enhanced hydrophobic interactions with tubulin .
- The target compound lacks direct bioactivity data but is critical for synthesizing bioluminescent probes, leveraging methoxy groups for optical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
